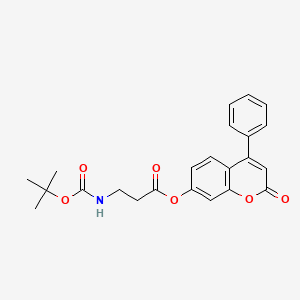![molecular formula C21H26N2O3S B12139274 N-(3-methoxypropyl)-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12139274.png)
N-(3-methoxypropyl)-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxypropyl)-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with a methoxypropyl group, a methylphenyl carbonyl group, and an amide functionality. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxypropyl)-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and a suitable diene or alkyne.
Introduction of the Methoxypropyl Group: The methoxypropyl group can be introduced via an alkylation reaction using 3-methoxypropyl bromide and a suitable base.
Attachment of the Methylphenyl Carbonyl Group: The methylphenyl carbonyl group can be attached through an acylation reaction using 3-methylbenzoyl chloride and a suitable amine.
Formation of the Amide Bond: The final step involves the formation of the amide bond through a condensation reaction between the amine and the carboxylic acid functionalities.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-methoxypropyl)-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace existing functional groups with new ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens (e.g., Br2, Cl2), nucleophiles (e.g., NaOH, NH3), and electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxypropyl group could yield a carboxylic acid, while reduction of the carbonyl group could yield an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.
Industry: The compound may have applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N-(3-methoxypropyl)-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide depends on its specific application. In a biological context, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact molecular pathways involved would need to be elucidated through experimental studies, such as binding assays, enzyme inhibition studies, and cellular assays.
Comparación Con Compuestos Similares
Similar Compounds
- **N-(3-methoxypropyl)-2-{[(3-methylphenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide shares structural similarities with other benzothiophene derivatives, such as:
- **N-(3-methoxypropyl)-2-{[(3-chlorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- **N-(3-methoxypropyl)-2-{[(3-fluorophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzothiophene derivatives. For example, the presence of the methoxypropyl group may enhance the compound’s solubility and bioavailability, while the methylphenyl carbonyl group may influence its binding affinity to biological targets.
Propiedades
Fórmula molecular |
C21H26N2O3S |
|---|---|
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
N-(3-methoxypropyl)-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C21H26N2O3S/c1-14-7-5-8-15(13-14)19(24)23-21-18(20(25)22-11-6-12-26-2)16-9-3-4-10-17(16)27-21/h5,7-8,13H,3-4,6,9-12H2,1-2H3,(H,22,25)(H,23,24) |
Clave InChI |
PINQOOKGSOWVQC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCCCOC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-5-(2-fluorophenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12139198.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12139207.png)



![2-[(3-methoxypropyl)amino]-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12139229.png)

![N-[1-(methylethyl)-4-(N-phenylcarbamoyl)(4-piperidyl)]-2-naphthyl-N-propylacet amide](/img/structure/B12139244.png)
![5-(4-Methylphenyl)-3-[(3-methylphenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B12139248.png)
![2-[4-amino-5-(3-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-(3-fluoro-4-methylphe nyl)acetamide](/img/structure/B12139250.png)
![N-cyclopentyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12139251.png)
![7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one](/img/structure/B12139257.png)
![(2Z)-6-(2-chlorobenzyl)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12139262.png)
![N-(2,5-dimethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12139267.png)
